Targaprimir-96
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Overview
Description
Targaprimir-96 is a potent inhibitor of microRNA-96 (miR-96) processing. It is highly selective for RNA targets and has shown significant potential in cancer research, particularly in the treatment of triple-negative breast cancer. By binding to primary microRNA-96 (pri-miR-96), this compound inhibits the biogenesis of mature miR-96, leading to the derepression of FOXO1 and triggering apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Targaprimir-96 involves the rational design of small molecules targeting RNA. The process begins with the identification of RNA motifs that bind to small molecules with high affinity. These motifs are then linked together to form a compound that selectively modulates miR-96 production . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Targaprimir-96 primarily undergoes binding reactions with RNA targets. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to bind selectively to specific RNA structures .
Common Reagents and Conditions
The primary reagent involved in the activity of this compound is the RNA target itself. The binding conditions are typically in vitro, involving cell cultures or biochemical assays that assess the interaction between this compound and pri-miR-96 .
Major Products Formed
The major product formed from the interaction of this compound with pri-miR-96 is the inhibition of miR-96 biogenesis. This leads to increased levels of FOXO1 and the induction of apoptosis in cancer cells .
Scientific Research Applications
Targaprimir-96 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Targaprimir-96 exerts its effects by binding to primary microRNA-96 (pri-miR-96) with low nanomolar affinity. This binding inhibits the processing of pri-miR-96 into mature miR-96, leading to the derepression of the transcription factor FOXO1. The increased levels of FOXO1 trigger apoptosis in cancer cells, making this compound a potent anti-cancer agent .
Comparison with Similar Compounds
Targaprimir-96 is unique in its high selectivity for RNA targets and its potent inhibition of miR-96 processing. Similar compounds include:
Locked Nucleic Acids (LNA): These are synthetic nucleic acids that bind to RNA with high affinity and specificity.
Bleomycin A5 Conjugates: These compounds target RNA for degradation but are less selective compared to this compound.
Ribonuclease Targeting Chimeras (RIBOTACs): These are designed to degrade specific RNA targets, similar to this compound, but with different mechanisms of action.
This compound stands out due to its precise targeting of pri-miR-96 and its effectiveness in inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C77H102N18O7 |
---|---|
Molecular Weight |
1391.7 g/mol |
IUPAC Name |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide |
InChI |
InChI=1S/C77H102N18O7/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85) |
InChI Key |
OLEDRJJUXAAJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C |
Origin of Product |
United States |
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